(5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone
Descripción
This compound is a methanone derivative featuring a 5-cyclopropylisoxazole moiety linked to a piperidine scaffold substituted with a 3,5-dimethoxybenzyloxymethyl group. The cyclopropyl group may enhance metabolic stability, while the dimethoxybenzyl ether could influence lipophilicity and membrane permeability .
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-9-16(10-19(11-18)27-2)14-28-13-15-5-7-24(8-6-15)22(25)20-12-21(29-23-20)17-3-4-17/h9-12,15,17H,3-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLJADJZINHPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone , often referred to as a derivative of isoxazole, has garnered attention in the fields of pharmacology and agrochemistry due to its unique biological activities. This article will explore its biological activity, including its herbicidal properties, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the isoxazole ring and the piperidine moiety. The isoxazole ring is known for its role in various pharmacological activities, while the piperidine component contributes to the compound's bioavailability and interaction with biological targets.
Structural Formula
Herbicidal Activity
Recent studies have demonstrated that compounds similar to (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone exhibit significant herbicidal properties. For instance, a related compound, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide, showed 100% inhibition against certain weeds at specific concentrations. The mechanism of action involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme crucial for the biosynthesis of carotenoids in plants, leading to characteristic bleaching symptoms in susceptible species .
Table 1: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weed Species | Concentration (mg/L) | Inhibition (%) |
|---|---|---|---|
| I-26 | Portulaca oleracea | 10 | 100 |
| I-05 | Echinochloa crusgalli | 150 | Excellent |
| Butachlor | Portulaca oleracea | 10 | 50 |
Pharmacological Potential
The compound's pharmacological potential extends beyond herbicidal activity. Its structural features suggest possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Case Study: Interaction with Biological Targets
In vitro studies have indicated that similar isoxazole derivatives can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may lead to potential applications in treating neuropsychiatric disorders. For example, compounds that modulate these receptors have shown promise in alleviating symptoms of anxiety and depression .
Toxicological Profile
Understanding the toxicity profile of (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone is crucial for evaluating its safety for agricultural and therapeutic use. Preliminary assessments indicate that while some derivatives exhibit low toxicity to non-target organisms, further studies are necessary to establish a comprehensive toxicological profile.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound shares core structural motifs with other methanone derivatives, such as:
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (): This analogue replaces the isoxazole with a pyrazole and introduces cyano/thiophene groups, likely increasing polarity but reducing metabolic stability due to the amino-hydroxy substituents .
(3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone (): Features a dihydropyrazole and phenolic group, enhancing hydrogen-bonding capacity but limiting blood-brain barrier penetration compared to the dimethoxybenzyl ether in the target compound .
Bioactivity Trends
- Antimicrobial Potential: Piperidine-containing methanones (e.g., ) show moderate activity against Gram-positive bacteria, attributed to membrane disruption. The 3,5-dimethoxybenzyl group in the target compound may enhance this effect due to increased lipophilicity .
- Enzyme Inhibition : Isoxazole derivatives (e.g., ) often target kinases or cytochrome P450 enzymes. The cyclopropyl group in the target compound could reduce steric hindrance, improving binding affinity compared to bulkier substituents .
Physicochemical Properties
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows cyclocondensation or coupling strategies similar to those in , though the cyclopropylisoxazole moiety may require specialized reagents .
- Bioactivity Gaps: No direct insecticidal or antimicrobial data are available for the compound, unlike analogues in , which highlight the role of substituents in bioactivity .
- Computational Predictions : Molecular docking studies suggest the dimethoxybenzyl group could interact with hydrophobic enzyme pockets, but experimental validation is needed .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing (5-Cyclopropylisoxazol-3-yl)(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methanone, and how can intermediates be characterized?
Answer:
- Synthetic Routes : Multi-step synthesis typically involves coupling the isoxazole and piperidine moieties via a methanone linker. For example:
- Piperidine Functionalization : The 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine subunit can be synthesized by reacting piperidine with 3,5-dimethoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Isoxazole Activation : The 5-cyclopropylisoxazole-3-carboxylic acid is activated using carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Final Coupling : React the activated isoxazole with the functionalized piperidine under reflux in anhydrous THF .
- Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and purity (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm) .
- HPLC-MS : Monitor reaction progress and quantify impurities (<2% by area) .
Advanced Methodological Challenges
Q. Q2: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
- Assay Optimization :
- Cell-Based vs. Enzymatic Assays : Discrepancies may arise due to membrane permeability (e.g., logP >3 enhances cellular uptake) or off-target interactions. Validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
- Data Normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. For example, IC₅₀ variations >10-fold may indicate assay interference .
Structural-Activity Relationship (SAR) Studies
Q. Q3: What methodological strategies are recommended for SAR studies targeting the piperidine and isoxazole moieties?
Answer:
- Piperidine Modifications :
- Oxygen Substituents : Replace the 3,5-dimethoxybenzyl group with electron-withdrawing groups (e.g., -CF₃) to assess solubility and target affinity .
- Methylation : Introduce methyl groups at the piperidine nitrogen to evaluate steric effects on receptor binding .
- Isoxazole Variations :
- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted ΔG < -8 kcal/mol .
Environmental and Metabolic Stability
Q. Q4: How can the environmental fate and metabolic stability of this compound be evaluated in preclinical studies?
Answer:
- Environmental Fate :
- Metabolic Stability :
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. CYP3A4/2D6 are likely involved in oxidation .
- Metabolite ID : Use HR-MS to detect hydroxylated or demethylated products .
Data Reproducibility and Scaling
Q. Q5: What experimental design principles ensure reproducibility during scale-up from milligram to gram quantities?
Answer:
- Reaction Optimization :
- Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Process Analytical Technology (PAT) :
- In-line FTIR : Monitor reaction progression in real-time (e.g., carbonyl peak at 1680 cm⁻¹) .
- Crystallization Control : Use anti-solvent addition (e.g., heptane) to ensure consistent particle size .
Contradictory Bioactivity Data
Q. Q6: How to address conflicting data between in vitro potency (e.g., nM IC₅₀) and in vivo efficacy (e.g., lack of tumor inhibition)?
Answer:
- Pharmacokinetic Profiling :
- Plasma Protein Binding : Measure free fraction (e.g., >90% binding reduces bioavailability) .
- Brain Penetration : Assess logBB (log[brain]/[blood]); values <0.3 indicate poor CNS access .
- Mechanistic Studies :
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
- Resistance Screening : Test against mutant cell lines to identify off-target pathways .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
